trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt
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Overview
Description
Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is a synthetic compound with the molecular formula C₆H₉KO₃
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with potassium hydroxide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the potassium salt as the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-methylglutaric acid: Shares a similar hydroxyl and carboxylate functional group but differs in the carbon backbone structure.
3-hydroxy-3-methylbutyric acid: Another compound with a similar functional group arrangement but a different carbon skeleton.
Uniqueness
Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
potassium;3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJVRHQYABSIO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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